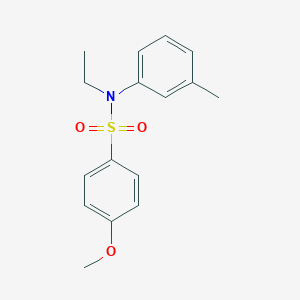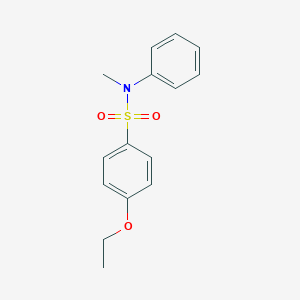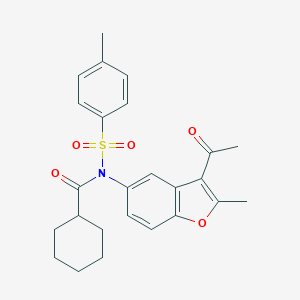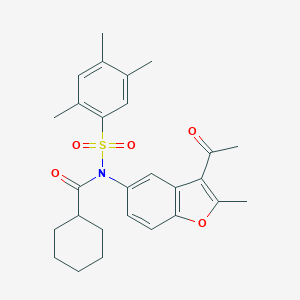
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide, commonly known as Efaroxan, is a chemical compound used in scientific research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications. Efaroxan has been studied for its effects on various biological processes and has shown promising results in several areas.
Mécanisme D'action
Efaroxan is known to act as an alpha-2 adrenergic receptor antagonist. It blocks the activity of these receptors, which are involved in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, Efaroxan can affect these processes and produce various effects.
Biochemical and Physiological Effects:
Efaroxan has been shown to have several biochemical and physiological effects in various studies. It has been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Additionally, Efaroxan has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Efaroxan has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-documented. However, Efaroxan has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects can be variable depending on the experimental conditions, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on Efaroxan. One area of interest is its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another area of interest is its effects on the immune system and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanisms of action of Efaroxan and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of Efaroxan involves the reaction of 4-methoxy-N-(3-methylphenyl)benzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide as the main product.
Applications De Recherche Scientifique
Efaroxan has been studied extensively for its potential therapeutic applications in various areas of research. It has been found to have a significant impact on several biological processes, making it a useful tool for researchers in different fields.
Propriétés
Formule moléculaire |
C16H19NO3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-ethyl-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-17(14-7-5-6-13(2)12-14)21(18,19)16-10-8-15(20-3)9-11-16/h5-12H,4H2,1-3H3 |
Clé InChI |
KCPRSRAEQICINA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)

![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)


![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)